molecular formula C17H20O4 B103498 4-Methylumbelliferyl heptanoate CAS No. 18319-92-1

4-Methylumbelliferyl heptanoate

Cat. No. B103498
CAS RN: 18319-92-1
M. Wt: 288.34 g/mol
InChI Key: FFNBFZWIBOIPIV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The empirical formula of 4-Methylumbelliferyl heptanoate is C17H20O4 . Its molecular weight is 288.34 . The SMILES string representation of its structure is CCCCCC(=O)Oc1ccc2C(C)=CC(=O)Oc2c1 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Methylumbelliferyl heptanoate are not detailed in the search results, it’s known to be a substrate for lipases . Lipases are enzymes that catalyze the hydrolysis of fats (lipids), and in this case, they would cleave the ester bond in 4-Methylumbelliferyl heptanoate .


Physical And Chemical Properties Analysis

4-Methylumbelliferyl heptanoate is a powder with a melting point of 41-42 °C (lit.) . It is soluble in pyridine and alcohols . Its fluorescence properties are λex 365 nm; λem 445 nm in 0.1 M Tris pH 8.0 (lipase) .

Scientific Research Applications

Fluorogenic Substrate for Lipases

4-Methylumbelliferyl heptanoate is used as a fluorogenic substrate for lipases . Lipases are enzymes that catalyze the hydrolysis of fats (lipids). The compound is hydrolyzed by lipases to produce a fluorescent product, which can be detected and quantified, making it useful in studying the activity of these enzymes.

Esterase Activity Assay

This compound is also used as a substrate in assays for esterase activity . Esterases are enzymes that cleave ester bonds. The hydrolysis of 4-Methylumbelliferyl heptanoate by esterases releases a fluorescent product, allowing the activity of these enzymes to be measured .

Cell Viability and Proliferation Studies

4-Methylumbelliferyl heptanoate is used in cell viability and proliferation studies . The principle behind this application is the activity of esterases found in viable cells. These esterases hydrolyze the fluorochrome in the 4-Methylumbelliferyl heptanoate reagent, which can then be read using a plate reader . This provides a measure of the number of viable cells in a sample.

Molecular Probe

Due to its fluorescent properties, 4-Methylumbelliferyl heptanoate can be used as a molecular probe . Molecular probes are used to study biological processes at the molecular level.

Lipase Inhibitor Screening

The compound’s role as a fluorogenic substrate for lipases also makes it useful in screening for lipase inhibitors . Inhibitors are compounds that reduce the activity of an enzyme. By measuring the decrease in fluorescence when a potential inhibitor is present, researchers can identify compounds that inhibit lipase activity.

Biochemical Research

In general, 4-Methylumbelliferyl heptanoate is used in various areas of biochemical research due to its properties as a fluorogenic substrate . Its ability to produce a fluorescent product when hydrolyzed makes it a valuable tool in studying enzyme activity and other biochemical processes.

Future Directions

While specific future directions for 4-Methylumbelliferyl heptanoate were not found in the search results, its use as a fluorogenic substrate for lipases suggests potential applications in biochemical research and diagnostics .

properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-3-4-5-6-7-16(18)20-13-8-9-14-12(2)10-17(19)21-15(14)11-13/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNBFZWIBOIPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066362
Record name 4-Methylumbelliferyl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl heptanoate

CAS RN

18319-92-1
Record name 4-Methylumbelliferyl heptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18319-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylumbelliferyl heptanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018319921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methylumbelliferyl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-oxo-2H-1-benzopyran-7-yl heptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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